Cas no 192767-23-0 (N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide)

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide is a brominated sulfonamide derivative featuring dual 4-methoxybenzyl substituents on the nitrogen atom. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex sulfonamide-based structures. The presence of the electron-donating methoxy groups enhances solubility in polar organic solvents, facilitating purification and further functionalization. The bromine atom at the para position offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling diversification of the aromatic core. Its stable sulfonamide backbone ensures robustness under various reaction conditions, making it a versatile building block for pharmaceutical or materials science applications.
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide structure
192767-23-0 structure
商品名:N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
CAS番号:192767-23-0
MF:C22H22BrNO4S
メガワット:476.383384227753
CID:2109883
PubChem ID:25138881

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
    • 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide
    • 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
    • 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
    • Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
    • DA-08715
    • G79309
    • A1-41282
    • 192767-23-0
    • DTXSID70648837
    • SCHEMBL7365048
    • AS-80654
    • 4-BROMO-N,N-BIS[(4-METHOXYPHENYL)METHYL]BENZENESULFONAMIDE
    • 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
    • MDL: MFCD27665298
    • インチ: InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3
    • InChIKey: YYLDNQJUMNGLLQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

計算された属性

  • せいみつぶんしりょう: 475.04529g/mol
  • どういたいしつりょう: 475.04529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 64.2Ų

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1252539-1g
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
1g
$145 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B889305-1g
4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
192767-23-0 95%
1g
912.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B305291-50mg
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
192767-23-0 95%
50mg
¥92.90 2023-09-04
1PlusChem
1P002GQS-1g
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
1g
$92.00 2024-06-17
eNovation Chemicals LLC
Y1252539-50mg
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
50mg
$65 2025-02-26
eNovation Chemicals LLC
Y1252539-250mg
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
250mg
$70 2025-02-27
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B305291-250mg
N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide
192767-23-0 95%
250mg
¥151.90 2023-09-04
Aaron
AR002GZ4-250mg
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
250mg
$21.00 2025-02-11
1PlusChem
1P002GQS-50mg
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
50mg
$34.00 2024-06-17
eNovation Chemicals LLC
Y1252539-50mg
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
192767-23-0 95%
50mg
$65 2024-06-07

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide 関連文献

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamideに関する追加情報

N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide: A Comprehensive Overview

The compound N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and biological activity. The structure of this molecule is characterized by a central benzenesulfonamide group, with two N-substituents derived from 4-methoxybenzyl groups and a bromine atom attached to the aromatic ring. These structural features contribute to its unique chemical properties and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide through various methodologies, including nucleophilic aromatic substitution and coupling reactions. The presence of the methoxy group in the benzyl substituents plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity in certain chemical transformations. Moreover, the bromine atom at the para position of the aromatic ring introduces additional electronic effects, making this compound a valuable intermediate in the synthesis of complex organic molecules.

In terms of applications, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide has garnered significant attention in drug discovery due to its potential as a scaffold for bioactive compounds. Researchers have explored its ability to act as an inhibitor of various enzymes, including kinases and proteases, which are critical targets in the development of therapeutic agents for diseases such as cancer and inflammatory disorders. The sulfonamide group is particularly advantageous in this context, as it can form strong hydrogen bonds with biological targets, enhancing binding affinity and selectivity.

Furthermore, the compound's stability under various reaction conditions makes it an ideal candidate for use in multi-step synthesis protocols. Its ability to undergo functional group transformations, such as nucleophilic substitutions and reductions, has been extensively studied and reported in recent scientific literature. These studies highlight its utility as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency.

From an environmental perspective, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide exhibits favorable biodegradation properties under controlled conditions, making it a sustainable choice for large-scale chemical processes. Its low toxicity profile and compatibility with eco-friendly solvents further enhance its appeal as a green chemistry reagent.

In conclusion, N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide (CAS No. 192767-23-0) stands out as a pivotal compound in modern organic chemistry. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity, positions it as a key player in advancing drug discovery and materials science research.

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